1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide
Description
1-[(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex heterocyclic compound featuring a benzofurochromen core fused with a tetrahydrochromen system. The benzofurochromen moiety is substituted with methyl groups at positions 4 and 11, and a 2-oxo functional group. The acetyl linker connects this core to a piperidine ring, which is further substituted at position 4 with a carboxamide group.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N2O5/c1-13-17-11-19-16-5-3-4-6-20(16)31-23(19)14(2)22(17)32-25(30)18(13)12-21(28)27-9-7-15(8-10-27)24(26)29/h11,15H,3-10,12H2,1-2H3,(H2,26,29) |
InChI Key |
DWXYXWLGEHNHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CC(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the benzofurochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This is achieved through nucleophilic substitution reactions where the piperidine ring is introduced.
Acetylation and carboxamidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
| Study | Findings |
|---|---|
| Demonstrated that related compounds inhibited tumor growth in vitro and in vivo models. | |
| Highlighted the role of benzofurochromene derivatives in targeting cancer stem cells. |
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent:
- In Vitro Studies : Research has indicated that it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the inflammatory response.
| Study | Findings |
|---|---|
| Reported a reduction in MMP activity with treated samples exhibiting lower inflammatory markers. |
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds with similar structures:
- Mechanism : Potential mechanisms include the modulation of neurotransmitter levels and reduction of oxidative stress.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties:
Mechanism of Action
The mechanism of action of 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Target Compound : The benzofurochromen core is a fused tricyclic system combining benzofuran and chromene motifs. The 2-oxo group and tetrahydro modification (6,7,8,9-tetrahydro) likely enhance stability and modulate lipophilicity.
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate () : This compound features a benzisoxazole linked to a pyridopyrimidine system. The pyridopyrimidine ring is tetrahydro-modified and substituted with a methyl group, while the piperidine is functionalized with a triazole-carboxamide and nitrate counterion .
Key Difference: The target compound’s benzofurochromen core is distinct from the benzisoxazole-pyridopyrimidine hybrid in .
Piperidine Substituents and Functional Groups
Key Insight: The 4-carboxamide group in the target compound contrasts with the 1,2,4-triazole-carboxamide in . Carboxamides at position 4 of piperidine are less common in pharmaceuticals compared to 2,6-disubstituted derivatives (e.g., haloperidol), which are known for antipsychotic activity . This positional variation may redirect the target compound’s mechanism toward novel biological pathways.
Pharmacophore Overlap
- Piperidine Derivatives : 2,6-Disubstituted piperidines (e.g., paroxetine) exhibit serotonin reuptake inhibition, whereas 4-substituted derivatives (e.g., the target compound) are less studied but could target enzymes like kinases or proteases due to carboxamide’s hydrogen-bonding capacity .
Research Findings and Data Tables
Comparative Physicochemical Properties (Predicted)
Implications : The target compound’s higher LogP suggests better membrane permeability compared to the more polar compound, which may favor central nervous system (CNS) targeting.
Biological Activity
The compound 1-[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzofuran and chromene, which are known to impart various pharmacological properties. The specific arrangement of functional groups within the piperidine and chromene moieties contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes such as cell signaling and apoptosis.
- Receptor Modulation: Interaction with neurotransmitter receptors could influence neurological functions and behaviors.
Research indicates that compounds with similar structural characteristics often exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways such as NF-kB and MAPK .
Anticancer Effects
Several studies have investigated the anticancer potential of compounds related to this structure. For instance, benzofuran derivatives have shown promise as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's structural features suggest it may also possess similar anticancer activities.
Neuroprotective Properties
Research has demonstrated that benzofuran derivatives can exhibit neuroprotective effects. A study on related compounds indicated their ability to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies indicate that derivatives of benzofuran can possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress | |
| Antimicrobial | Inhibits bacterial growth |
Case Study 1: Anticancer Activity
A study focused on a series of benzofuran derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis mediated by caspase activation. The IC50 values ranged from 5 to 15 µM for various derivatives .
Case Study 2: Neuroprotection
In a neuroprotection study involving rat models, a related benzofuran derivative was shown to improve cognitive function post-injury by reducing markers of oxidative stress and inflammation. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
